Enhanced Tissue-Level Potency vs. SLIGRL-NH2 in Arterial Vasodilation and Hyperpolarization
2-furoyl-LIGRLO-NH2 demonstrates a 10- to 300-fold increase in potency relative to the classic PAR2 agonist SLIGRL-NH2 in bioassays of tissue PAR2 activity [1]. This dramatic difference in potency is specifically observed in arterial vasodilation and hyperpolarization assays, underscoring the profound impact of the N-terminal furoyl group on biological activity in complex tissue environments.
| Evidence Dimension | Potency (fold-difference) in tissue PAR2 activity assays |
|---|---|
| Target Compound Data | 10- to 300-fold more potent |
| Comparator Or Baseline | SLIGRL-NH2 (reference potency = 1) |
| Quantified Difference | 10x to 300x |
| Conditions | Arterial vasodilation and hyperpolarization in tissue bioassays |
Why This Matters
This 10-300x potency enhancement is critical for in vivo or ex vivo studies where high agonist concentrations may be limited by solubility or off-target effects; using SLIGRL-NH2 would require substantially higher, potentially confounding, concentrations.
- [1] McGuire JJ, Saifeddine M, Triggle CR, Sun K, Hollenberg MD. 2-furoyl-LIGRLO-amide: a potent and selective proteinase-activated receptor 2 agonist. J Pharmacol Exp Ther. 2004;309(3):1124-31. View Source
